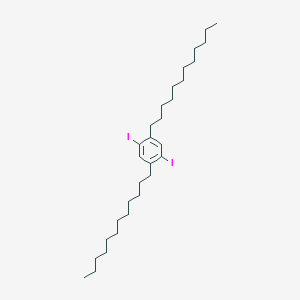

1,4-Didodecyl-2,5-diiodobenzene

Description

Properties

IUPAC Name |

1,4-didodecyl-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMOXZHNZXHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454108 | |

| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162715-93-7 | |

| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Didodecyl-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable synthetic pathway to 1,4-didodecyl-2,5-diiodobenzene, a key intermediate in the development of advanced organic materials. The methodologies detailed herein are grounded in established chemical principles and have been selected for their reproducibility and scalability. This document goes beyond a simple recitation of steps, offering insights into the rationale behind experimental choices to empower researchers in their own laboratory settings.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product by first constructing the dialkylated aromatic core, followed by a regioselective iodination.

-

Step 1: Synthesis of the Precursor, 1,4-Didodecylbenzene. This is accomplished via a Friedel-Crafts alkylation of benzene with 1-dodecene. This method is preferred over using dodecyl halides to minimize potential carbocation rearrangements and to utilize readily available starting materials.

-

Step 2: Di-iodination of 1,4-Didodecylbenzene. The precursor is then subjected to an electrophilic aromatic substitution using N-iodosuccinimide (NIS) as the iodinating agent. The long alkyl chains of the precursor are activating and ortho-, para-directing, which facilitates the introduction of iodine atoms at the 2 and 5 positions of the benzene ring.

The overall synthetic pathway is depicted in the following diagram:

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of 1,4-Didodecylbenzene via Friedel-Crafts Alkylation

The initial step in this synthesis is the formation of the dialkylated benzene ring. The Friedel-Crafts alkylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.

Causality Behind Experimental Choices:

-

Choice of Alkylating Agent (1-Dodecene): While alkyl halides can be used in Friedel-Crafts alkylations, alkenes offer the advantage of generating the carbocation electrophile in situ upon protonation by a strong acid catalyst. This approach can be more efficient and avoids the handling of potentially lachrymatory alkyl halides.

-

Choice of Catalyst (Zeolite or Solid Acid): Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and can lead to over-alkylation and other side reactions. The use of solid acid catalysts, such as modified zeolites, offers a more environmentally friendly and often more selective alternative.[1][2] These catalysts possess strong acid sites that can efficiently protonate the alkene to initiate the reaction.[1][2]

Experimental Protocol: Synthesis of 1,4-Didodecylbenzene

This protocol is adapted from established procedures for the alkylation of benzene with long-chain alkenes.[2]

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Benzene | C₆H₆ | 78.11 | ~150 mL | Excess |

| 1-Dodecene | C₁₂H₂₄ | 168.32 | 50.0 g | 0.297 |

| Zeolite Catalyst (e.g., H-Beta) | - | - | ~10 g | - |

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by heating under vacuum at 400 °C for 4 hours to remove adsorbed water.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with benzene and the activated zeolite catalyst.

-

Addition of Alkene: The reaction mixture is heated to reflux (~80 °C). 1-Dodecene is then added dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of 1-dodecene. The reaction is typically allowed to proceed for 8-12 hours.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The excess benzene is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield 1,4-didodecylbenzene as a colorless oil.

Characterization of 1,4-Didodecylbenzene:

-

¹H NMR (CDCl₃): δ 7.11 (s, 4H, Ar-H), 2.59 (t, 4H, Ar-CH₂), 1.59 (quint, 4H, Ar-CH₂-CH₂), 1.27 (br s, 36H, -(CH₂)₉-), 0.88 (t, 6H, -CH₃).

-

¹³C NMR (CDCl₃): δ 141.0, 128.2, 35.6, 31.9, 31.5, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1.

Part 2: Di-iodination of 1,4-Didodecylbenzene

With the dialkylated precursor in hand, the next step is the regioselective introduction of two iodine atoms. The electron-donating nature of the alkyl groups activates the aromatic ring towards electrophilic substitution and directs the incoming electrophiles to the ortho and para positions. Since the para positions are blocked, iodination occurs at the two available ortho positions.

Causality Behind Experimental Choices:

-

Choice of Iodinating Agent (N-Iodosuccinimide): NIS is a mild and efficient source of electrophilic iodine.[3] It is easier to handle than molecular iodine and often leads to cleaner reactions with fewer side products.[3][4]

-

Choice of Catalyst (Trifluoroacetic Acid - TFA): A strong acid catalyst is required to activate the NIS and generate a more potent iodinating species. TFA is an excellent choice as it is a strong acid that is also a good solvent for the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of activated aromatic compounds with NIS.[3]

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,4-Didodecylbenzene | C₃₀H₅₄ | 414.75 | 10.0 g | 0.024 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 12.0 g | 0.053 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~5 mL | Catalytic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - |

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1,4-didodecylbenzene and dichloromethane.

-

Addition of Reagents: N-Iodosuccinimide is added to the solution, followed by the dropwise addition of trifluoroacetic acid at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 4-6 hours.

-

Workup: The reaction mixture is washed sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white solid.[5][6]

Characterization of this compound:

-

Melting Point: ~70 °C[5]

-

¹H NMR (CDCl₃): δ 7.65 (s, 2H, Ar-H), 2.80 (t, 4H, Ar-CH₂), 1.55 (quint, 4H, Ar-CH₂-CH₂), 1.26 (br s, 36H, -(CH₂)₉-), 0.88 (t, 6H, -CH₃).

-

¹³C NMR (CDCl₃): δ 144.2, 139.1, 99.8, 40.5, 31.9, 30.9, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1.

The following diagram illustrates the experimental workflow for the di-iodination step:

Figure 2: Experimental workflow for the di-iodination of 1,4-didodecylbenzene.

Trustworthiness Through Self-Validating Protocols

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification steps are robust, and the final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and melting point determination. The expected spectral data provided serves as a benchmark for successful synthesis.

References

-

Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction. (2023, November 28). In Wikipedia. [Link]

-

Iodination Using N-Iodosuccinimide (NIS). (n.d.). Retrieved from [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). Retrieved from [Link]

-

Synthesis of dodecylbenzene via the alkylation of benzene and 1-dodecene over mesopore Beta zeolites. (2023). AIChE Journal, 69(11). [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276-302. [Link]

-

N-Iodosuccinimide. (n.d.). Retrieved from [Link]

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

-

Friedel-Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). [Video]. YouTube. [Link]

-

Synthesis of dodecylbenzene via the alkylation of benzene and 1-dodecene over mesopore Beta zeolites. (2023). AIChE Journal, 69(11). [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276–302. [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

-

N-iodosuccinimide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA Laboratory Instruments. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. 1,4-双十二烷基-2,5-二碘苯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Didodecyl-2,5-diiodobenzene

This guide provides a comprehensive overview of the physicochemical properties of 1,4-Didodecyl-2,5-diiodobenzene, a key building block in the synthesis of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its successful application in their respective fields.

Introduction and Molecular Overview

This compound, with the CAS Number 162715-93-7, is a substituted aromatic compound that has garnered significant interest in materials science.[1][2] Its molecular structure, featuring a central benzene ring functionalized with two long dodecyl chains and two iodine atoms, imparts a unique combination of properties. The long alkyl chains enhance solubility in common organic solvents, making it amenable to solution-based processing techniques crucial for the fabrication of organic electronic devices. The iodine atoms serve as reactive sites for various cross-coupling reactions, most notably the Sonogashira coupling, enabling the construction of conjugated polymers and oligomers with tailored electronic and optical properties.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 162715-93-7 | [1][2] |

| Molecular Formula | C30H52I2 | [1][2] |

| Molecular Weight | 666.54 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | ~70 °C | [1] |

| Solubility | Soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene. (Inferred from its use in solution-based polymerizations) | N/A |

| HOMO Level | Estimated to be in the range of -5.5 to -6.0 eV. (Typical for similar alkylated benzene derivatives used in organic electronics) | N/A |

| LUMO Level | Estimated to be in the range of -2.0 to -2.5 eV. (Typical for similar alkylated benzene derivatives used in organic electronics) | N/A |

Synthesis and Purification

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a hypothetical procedure and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,4-didodecylbenzene (1 equivalent) in carbon tetrachloride.

-

Reagent Addition: To the stirred solution, add iodine (2.2 equivalents) and periodic acid (0.5 equivalents). Slowly add concentrated sulfuric acid (5 equivalents) dropwise from the dropping funnel. The addition should be performed at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

Spectroscopic and Electrochemical Characterization

Due to the limited availability of public data, this section provides an expected profile based on the known structure and the properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

A singlet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two aromatic protons.

-

A triplet at approximately δ 2.6 ppm corresponding to the four benzylic protons (-CH₂-Ar).

-

A broad multiplet between δ 1.2-1.6 ppm corresponding to the bulk of the methylene protons in the dodecyl chains.

-

A triplet at approximately δ 0.9 ppm corresponding to the twelve methyl protons at the end of the dodecyl chains.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Signals in the aromatic region (δ 120-150 ppm), including two signals for the iodinated carbons and two for the alkyl-substituted carbons.

-

A signal around δ 100 ppm for the carbon atoms bearing the iodine.

-

A series of signals in the aliphatic region (δ 14-35 ppm) corresponding to the carbons of the dodecyl chains.

-

Mass Spectrometry (MS) (Expected)

-

Electron Impact (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 666.54. Characteristic fragmentation patterns would involve the loss of the dodecyl chains and iodine atoms.

UV-Vis Spectroscopy (Expected)

-

In a suitable solvent like chloroform or THF, the UV-Vis absorption spectrum is expected to show a primary absorption band in the range of 250-300 nm, characteristic of the π-π* transitions of the substituted benzene ring.

Electrochemical Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters for determining the suitability of this material in organic electronic devices.

Caption: Estimated frontier molecular orbital energy levels of this compound.

These estimated energy levels suggest that polymers derived from this monomer would be suitable for applications in organic photovoltaics and organic light-emitting diodes, where tuning of the energy levels is crucial for efficient charge injection and transport.

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs) and oligo(phenylene ethynylene)s (OPEs). These materials are of great interest for their potential use in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.

-

Chemical Sensors: Where changes in the polymer's optical or electrical properties upon exposure to an analyte can be used for detection.

Sonogashira Coupling Polymerization Workflow

Sources

An In-depth Technical Guide to 1,4-Didodecyl-2,5-diiodobenzene for Advanced Materials Synthesis

This guide provides a comprehensive technical overview of 1,4-didodecyl-2,5-diiodobenzene (CAS No. 162715-93-7), a key building block in the synthesis of high-performance conjugated polymers for organic electronics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel organic materials.

Introduction: The Strategic Importance of this compound

This compound is a strategically designed aromatic monomer that serves as a cornerstone in the construction of advanced organic materials.[1][2] Its molecular architecture, featuring a central benzene ring functionalized with two iodo groups and two long dodecyl chains, imparts a unique combination of reactivity and processability to the resulting polymers.

The two iodo substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds to construct conjugated polymer backbones. The long dodecyl side chains are not merely passive appendages; they are crucial for ensuring the solubility of the resulting rigid-rod polymers in common organic solvents. This enhanced solubility is a critical prerequisite for solution-based fabrication techniques, which are essential for the cost-effective manufacturing of large-area organic electronic devices.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 162715-93-7 | [1][2] |

| Molecular Formula | C₃₀H₅₂I₂ | [1][2] |

| Molecular Weight | 666.54 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | ~70 °C | [2] |

| Functional Group | Iodo | [2] |

| Storage Class | 11 - Combustible Solids | [2] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2] It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Purification: A Representative Protocol

Synthesis of 1,4-Didodecylbenzene

The synthesis of the dialkylated benzene precursor is a critical first step. A Kumada coupling reaction provides an efficient method for this transformation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.1 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromododecane (2 equivalents) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Kumada Coupling: In a separate flame-dried flask, dissolve 1,4-dibromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)).

-

Reaction Execution: Cool the solution of 1,4-dibromobenzene and catalyst to 0 °C. Slowly add the prepared dodecylmagnesium bromide solution via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 1,4-didodecylbenzene.

Iodination of 1,4-Didodecylbenzene

The direct iodination of the electron-rich 1,4-didodecylbenzene can be achieved using an electrophilic iodinating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1,4-didodecylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of acetic acid and sulfuric acid.

-

Iodination: Cool the solution to 0 °C. Add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise over 30 minutes. Alternatively, a mixture of iodine and an oxidizing agent like periodic acid or silver sulfate can be used.[3][4][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product, this compound, can be purified by recrystallization from a solvent such as ethanol or isopropanol.

Characterization: Confirming Structure and Purity

The successful synthesis and purification of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (singlet), α-methylene protons (triplet), bulk methylene protons (multiplet), and terminal methyl protons (triplet). The integration of these signals should correspond to the number of protons in the structure. |

| ¹³C NMR | Signals corresponding to the iodinated aromatic carbons, alkyl-substituted aromatic carbons, and the various carbons of the dodecyl chains. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (666.54 g/mol ). |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and iodine should be in close agreement with the calculated values. |

Reactivity and Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two iodo groups provide reactive sites for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[6] In the context of polymerization, this compound can be reacted with a variety of aromatic diboronic acids or their esters to yield well-defined alternating copolymers.

Experimental Protocol: Synthesis of a Poly(phenylene-alt-thiophene) Derivative

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent) and thiophene-2,5-diboronic acid bis(pinacol) ester (1 equivalent) in a degassed solvent system, such as a mixture of toluene and aqueous 2 M potassium carbonate.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

-

Polymerization: Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally hexane. The purified polymer is then dissolved in a suitable solvent like chloroform or chlorobenzene and reprecipitated into methanol. Dry the final polymer under vacuum.

Stille Polycondensation

The Stille coupling reaction, which involves the coupling of an organohalide with an organotin compound, is another highly effective method for synthesizing conjugated polymers.[7] It is known for its tolerance to a wide variety of functional groups.

Experimental Protocol: Synthesis of a Poly(phenylene-alt-thiophene) Derivative

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent) and 2,5-bis(tributylstannyl)thiophene (1 equivalent) in a degassed solvent such as anhydrous toluene or DMF.

-

Catalyst Addition: Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄ (1-3 mol%).

-

Polymerization: Heat the reaction mixture to 90-110 °C under an inert atmosphere for 24-48 hours.

-

Polymer Isolation and Purification: The work-up and purification procedure is similar to that described for the Suzuki polycondensation. The polymer is precipitated in methanol, filtered, and purified by washing or Soxhlet extraction.

Applications in Organic Electronics

Polymers derived from this compound are promising materials for a range of organic electronic applications due to their tunable electronic properties and good processability.

Organic Field-Effect Transistors (OFETs)

The semiconducting nature of conjugated polymers allows them to be used as the active layer in OFETs. The long alkyl chains on the polymer backbone can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. Polymers synthesized from this compound have the potential to exhibit high hole mobilities, making them suitable for p-type transistors.[8]

Organic Photovoltaics (OPVs)

In OPV devices, conjugated polymers can function as the electron donor material in the active layer. The absorption spectrum of the polymer can be tuned by copolymerizing this compound with various electron-rich or electron-deficient comonomers to match the solar spectrum. The performance of OPV devices is highly dependent on the energy levels (HOMO and LUMO) of the donor polymer and the morphology of the bulk heterojunction active layer.[9][10]

Organic Light-Emitting Diodes (OLEDs)

Certain polymers derived from this compound can exhibit strong photoluminescence, making them candidates for the emissive layer in OLEDs. The color of the emitted light can be controlled by modifying the chemical structure of the polymer backbone.[11]

Conclusion

This compound is a versatile and valuable monomer for the synthesis of advanced organic materials. Its well-defined structure, featuring reactive iodo groups and solubilizing dodecyl chains, makes it an ideal building block for creating a wide range of conjugated polymers via established cross-coupling methodologies. The resulting polymers have shown significant promise in various organic electronic applications, and continued research in this area is expected to lead to further advancements in the field of materials science.

References

-

Lee, T. R., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science, 131(23). [Link]

-

ResearchGate. (2014). Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer | Request PDF. [Link]

-

ResearchGate. (n.d.). Transistor characteristics of synthesized new polymers: (a)... | Download Scientific Diagram. [Link]

-

The Royal Society of Chemistry. (n.d.). Effects on Photovoltaic properties of copolymers with five- membered chalcogen-π-heterocycles bridges. [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups. [Link]

-

Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

Eindhoven University of Technology Research Portal. (2001). Mechanistic aspects of the Suzuki polycondensation of thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry. [Link]

-

RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]

-

ResearchGate. (2012). (PDF) Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c] pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): A high. [Link]

-

ResearchGate. (n.d.). Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions. [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

PubMed. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. [Link]

-

PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). A Convenient Procedure for the Iodination of Arenes. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds. [Link]

- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Beilstein Journals. (2024). BJOC - Search Results. [Link]

-

ResearchGate. (n.d.). Synthesis and electrical conductivity of poly(1,4‐phenylenevinylene‐co‐2,5‐thienylenevinylene) | Request PDF. [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. [Link]

-

ResearchGate. (n.d.). synthesis and characteristics of poly(para-phenylenevinylene). [Link]

-

The University of Liverpool Repository. (n.d.). Suzuki Chemistry for Poly(alkylthiophenes). [Link]

-

ResearchGate. (n.d.). Electrochromic Properties of a Copolymer of 1-4-Di[2,5-di(2-thieny1)-1H-1-pyrroly1]benzene with EDOT. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

-

PubMed Central. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 162715-93-7 [sigmaaldrich.com]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. research.tue.nl [research.tue.nl]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lee.chem.uh.edu [lee.chem.uh.edu]

An In-Depth Technical Guide to the Molecular Structure of 1,4-Didodecyl-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Didodecyl-2,5-diiodobenzene is a tailored organic molecule that serves as a crucial building block in the realm of materials science, particularly in the synthesis of advanced organic electronics. Its structure, characterized by a central diiodinated benzene ring flanked by two long alkyl chains, provides a unique combination of functionality and processability. The iodine atoms offer reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the dodecyl chains impart solubility and influence the solid-state packing of the resulting materials. This guide provides a comprehensive overview of the synthesis, molecular structure, and potential applications of this versatile compound, with a focus on its role in the development of organic semiconductors.

Synthesis and Purification

The synthesis of this compound can be approached through two primary routes: the direct iodination of a pre-formed dialkylated benzene ring or the alkylation of a diiodinated benzene core. The former is often preferred due to the higher reactivity of the electron-rich dialkylbenzene towards electrophilic iodination.

Part 1: Synthesis of the Precursor: 1,4-Didodecylbenzene

The initial step involves the synthesis of the dialkylated benzene precursor, 1,4-didodecylbenzene. This is typically achieved through a Friedel-Crafts alkylation reaction between benzene and a suitable dodecyl source, such as 1-dodecene or 1-chlorododecane, in the presence of a Lewis acid or solid acid catalyst.[1][2] The use of solid acid catalysts, like zeolites, is gaining traction as a more environmentally benign alternative to traditional Lewis acids.[1][2]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

-

Catalyst Activation: A solid acid catalyst, such as a mesoporous Beta zeolite, is activated under vacuum at high temperature to remove adsorbed water.[1]

-

Reaction Setup: A stirred batch reactor is charged with the activated catalyst and an excess of dry benzene.

-

Addition of Alkene: 1-Dodecene is added dropwise to the stirred suspension at a controlled temperature, typically between 80-120 °C.[1]

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to follow the consumption of 1-dodecene and the formation of dodecylbenzene isomers.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The excess benzene is removed under reduced pressure. The resulting crude product, a mixture of dodecylbenzene isomers, is then purified by fractional distillation under high vacuum to isolate the desired 1,4-didodecylbenzene.

The causality behind using an excess of benzene is to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations where the product is more reactive than the starting material.[3] The solid acid catalyst provides active sites for the protonation of the alkene, generating a carbocation that then undergoes electrophilic aromatic substitution on the benzene ring.

Part 2: Iodination of 1,4-Didodecylbenzene

With the 1,4-didodecylbenzene precursor in hand, the next step is the regioselective iodination at the 2 and 5 positions of the benzene ring. This is an electrophilic aromatic substitution reaction where the electron-donating alkyl groups activate the ortho positions for iodination.

Experimental Protocol: Direct Iodination of 1,4-Didodecylbenzene

-

Reaction Setup: To a solution of 1,4-didodecylbenzene in a suitable solvent such as glacial acetic acid, periodic acid (H₅IO₆) or another oxidizing agent is added.

-

Addition of Iodine: Elemental iodine (I₂) is then added portion-wise to the stirred mixture.

-

Reaction Conditions: The reaction is typically heated to a moderate temperature (e.g., 70-90 °C) and stirred for several hours until the characteristic purple color of iodine disappears.

-

Workup: The reaction mixture is cooled to room temperature and poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Purification: The crude product is extracted with an organic solvent like dichloromethane or hexane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a white solid.

The choice of an oxidizing agent is crucial to regenerate the electrophilic iodine species in situ, driving the reaction to completion. The long dodecyl chains enhance the solubility of the starting material in organic solvents, facilitating a homogeneous reaction.

Physicochemical Properties and Spectroscopic Analysis

This compound is a white crystalline solid at room temperature with a melting point of approximately 70 °C.[4][5] It is highly soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.

| Property | Value |

| Molecular Formula | C₃₀H₅₂I₂ |

| Molecular Weight | 666.54 g/mol [4][5] |

| CAS Number | 162715-93-7[4][5] |

| Appearance | White solid[4][5] |

| Melting Point | ~70 °C[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 500 MHz):

-

δ ~7.5 ppm (s, 2H): Aromatic protons (H-3, H-6). The singlet multiplicity is due to the symmetrical substitution of the benzene ring.

-

δ ~2.6 ppm (t, 4H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar). The triplet multiplicity arises from coupling to the adjacent methylene group.

-

δ ~1.6 ppm (m, 4H): Methylene protons beta to the aromatic ring (-CH₂-CH₂-Ar).

-

δ ~1.2-1.4 ppm (br m, 36H): Overlapping methylene protons of the long alkyl chains.

-

δ ~0.9 ppm (t, 6H): Methyl protons at the end of the dodecyl chains (-CH₃).

Predicted ¹³C NMR (CDCl₃, 125 MHz):

-

δ ~142 ppm: Aromatic carbons attached to the alkyl groups (C-1, C-4).

-

δ ~138 ppm: Aromatic carbons bearing the iodine atoms (C-2, C-5).

-

δ ~100 ppm: Aromatic carbons corresponding to the C-H bonds (C-3, C-6).

-

δ ~35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

δ ~32-22 ppm: A series of signals corresponding to the methylene carbons of the dodecyl chains.

-

δ ~14 ppm: Methyl carbon at the end of the dodecyl chains (-CH₃).

These predicted values are based on the known effects of alkyl and iodo substituents on the chemical shifts of benzene rings and are invaluable for confirming the identity and purity of the synthesized compound.

Molecular Structure and Crystallography

The molecular structure of this compound is defined by the planar aromatic core and the flexible long alkyl chains. While specific crystallographic data for this compound is not publicly available, studies on analogous long-chain dialkoxy-diiodobenzene derivatives provide insights into its likely solid-state packing.[6] It is expected that the molecules will self-assemble in a layered structure, driven by van der Waals interactions between the long alkyl chains. This packing motif is crucial for charge transport in organic electronic devices. The C-I bond length is anticipated to be in the typical range for aryl iodides, and the benzene ring will exhibit a distorted hexagonal geometry due to the bulky substituents.

Applications in Organic Electronics

The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic field-effect transistors (OFETs).[3][7] The two iodine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes.[8][9]

Synthesis of Poly(p-phenylene ethynylene) (PPE) Derivatives

A common application is the synthesis of poly(p-phenylene ethynylene)s, a class of highly fluorescent and semiconducting polymers.[1]

Experimental Protocol: Sonogashira Polymerization

-

Reaction Setup: A Schlenk flask is charged with this compound, a di-alkyne comonomer (e.g., 1,4-diethynyl-2,5-didodecylbenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a deoxygenated solvent mixture of toluene and a tertiary amine like triethylamine.

-

Polymerization: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 60 to 80 °C. The progress of the polymerization is monitored by the increase in viscosity of the solution.

-

Workup and Purification: After the desired molecular weight is achieved, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration, washed extensively to remove catalyst residues, and dried under vacuum.

The resulting polymer possesses a rigid conjugated backbone, which is essential for efficient charge transport, and flexible side chains that ensure good solubility and processability for device fabrication.

Performance in Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound have shown promise as the active layer in OFETs. The long alkyl side chains play a critical role in promoting self-assembly and ordered packing of the polymer chains in thin films, which is a prerequisite for high charge carrier mobility. While specific performance data for polymers derived solely from this monomer are not extensively reported, analogous systems have demonstrated mobilities in the range of 10⁻³ to 10⁻¹ cm²V⁻¹s⁻¹.[10][11][12] The on/off ratio and threshold voltage of these devices are also influenced by the polymer's molecular structure and the device architecture.

Conclusion

This compound is a strategically designed molecule that bridges the gap between synthetic chemistry and materials science. Its well-defined structure, with reactive iodine sites and solubilizing alkyl chains, makes it an invaluable building block for the creation of high-performance organic electronic materials. The synthetic routes are accessible, and its characterization, though requiring specialized techniques, is well within the capabilities of modern research laboratories. As the demand for flexible and solution-processable electronic devices continues to grow, the importance of versatile monomers like this compound is set to increase, paving the way for innovations in organic electronics and beyond.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound and its application.

References

- Liu, B., Lu, W., Liu, Y., Feng, Q., Huang, Y. H., Shang, J., Zhu, Y., & Dong, J. (2022). Synthesis of dodecylbenzene via the alkylation of benzene and 1-dodecene over mesopore Beta zeolites. University of Edinburgh Research Explorer.

- Cao, X., Min, Y., Tian, H., & Liu, J. (2021). Incorporating Cyano Groups to a Conjugated Polymer Based on Double B←N Bridged Bipyridine Unit for Unipolar n-Type Organic Field-Effect Transistors.

- Lhoste, J., Turek, P., & Remaud, G. S. (2008). 1,4-Bis(hexyloxy)-2,5-diiodobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1538.

- Alvarez-Hernández, A., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 118-124.

-

METTLER TOLEDO. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

- Schneider, R. V., Waibel, K. A., Arndt, A. P., & Meier, M. A. R. (2018). Sequence-definition in stiff conjugated oligomers.

- Boga, C., et al. (2014). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s.

- Li, Y., et al. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-7169.

-

JoVE. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

- Hornáček, M., Mališová Bérešová, M., & Hudec, P. (2024). An Environmentally Friendly Catalyst for Aromatic Hydrocarbons Alkylations with 1-alkenes.

- Arias, E., et al. (2019). Direct Synthesis of 2,5-Bis(dodecanoxy)phenyleneethynylene-Butadiynes by Sonogashira Coupling Reaction.

- Google Patents. (1986). Method for the synthesis of iodobenzene. (EP0183579A1).

-

Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

- Tang, X., & Song, L. (2023). Recent Access to Polycycles via Post-Ugi Reactions.

-

SpectraBase. (n.d.). 1,4-Diiodobenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (2020). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene. (CN110627611A).

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

- PubMed. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-9.

- Alikarami, M., et al. (2013). Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions.

- Beilstein Journals. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17–24.

- Google Patents. (1988).

- Polymer Chemistry (RSC Publishing). (2020). 3D-Printed OFETs of the 1,4-bis(3-phenylquinoxalin-2-yl)benzene-based polymer semiconductors. Polymer Chemistry, 11(32), 5163-5171.

- MDPI. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. Polymers, 16(23), 3237.

- Frontiers. (2020). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 8, 759.

- CORE. (2013). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. ARKIVOC, 2013(5), 232-246.

- Springer. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. cerritos.edu [cerritos.edu]

- 4. This compound 162715-93-7 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. 3D-Printed OFETs of the 1,4-bis(3-phenylquinoxalin-2-yl)benzene-based polymer semiconductors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1,4-Didodecyl-2,5-diiodobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Didodecyl-2,5-diiodobenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Advanced Material Synthesis

In the realm of organic electronics and materials science, the precise control over molecular assembly is paramount.[1] The compound this compound, a key building block for conjugated polymers and complex molecular architectures, presents a significant challenge and opportunity in its solution-phase behavior. Its unique structure, featuring a rigid aromatic core functionalized with two bulky iodine atoms and two long, flexible dodecyl chains, dictates its interaction with its environment. Understanding and predicting its solubility is not merely an academic exercise; it is a critical enabler for the successful synthesis, purification, and deposition of next-generation electronic materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the solubility landscape of this versatile intermediate.

Molecular Architecture and its Implications for Solubility

This compound (C₃₀H₅₂I₂) is a solid at room temperature with a melting point of approximately 70°C.[2][3] Its molecular structure is the primary determinant of its solubility characteristics.

-

The Aromatic Core (2,5-diiodobenzene): The central benzene ring is electron-rich and relatively nonpolar. The two iodine atoms are large and polarizable, contributing to van der Waals interactions and potentially weak halogen bonding. The parent compound, 1,4-diiodobenzene, is soluble in non-polar to moderately polar solvents like ether, ethyl acetate, dichloromethane, and benzene, but insoluble in water.[4][5]

-

The Alkyl Chains (1,4-didodecyl): The two long dodecyl (C₁₂) chains are highly nonpolar, flexible, and lipophilic. These chains dominate a significant portion of the molecular volume and surface area, strongly favoring interactions with nonpolar, aliphatic, or weakly polar solvents through London dispersion forces. The presence of such long chains is a common strategy to enhance the solubility of rigid aromatic cores in organic solvents.[6]

The molecule is, therefore, amphipathic in a non-aqueous sense, with a large nonpolar character conferred by the alkyl chains and a smaller, more polarizable aromatic core. The fundamental principle of "like dissolves like" dictates that the most effective solvents will be those that can favorably interact with the long alkyl chains.[7]

Caption: Molecular features influencing solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The dodecyl chains are structurally very similar to these solvents, maximizing favorable van der Waals interactions. This class is expected to be the most effective. |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High to Moderate | The aromatic core of the solute can interact favorably with the aromatic solvent via π-π stacking, while the alkyl chains are also well-solvated. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High to Moderate | These solvents have a good balance of properties, capable of solvating both the polarizable diiodo-aromatic core and the nonpolar alkyl chains. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a moderately polar solvent that can solvate the aromatic core to some extent, but the interaction with the long alkyl chains is less favorable compared to purely nonpolar solvents. Diethyl ether is less polar and may be a better solvent than THF. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Very Low | The high polarity and dipole moment of these solvents lead to strong self-association, making it energetically unfavorable to create a cavity for the large, nonpolar solute molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | Strong hydrogen bonding networks in alcohols are difficult to disrupt. The nonpolar solute cannot participate in hydrogen bonding, leading to poor solvation. |

| Aqueous | Water | Insoluble | The molecule is highly hydrophobic due to the long alkyl chains and lacks functional groups capable of hydrogen bonding with water.[4] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise concentration control, such as polymer synthesis or solution-based device fabrication, an experimental determination of solubility is essential. The following protocols are designed to provide both rapid qualitative assessment and accurate quantitative data.

Qualitative "Rule of Thumb" Assessment

This rapid test provides a practical estimation of solubility, useful for initial solvent screening. The standard heuristic defines solubility as requiring approximately 30 parts of solvent to dissolve 1 part of solute.

Methodology:

-

Preparation: Add 20-30 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.25 mL.

-

Agitation: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).[11][12]

-

Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."

-

Incremental Addition: If the solid remains, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, agitating after each addition.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1.0 mL.

-

Sparingly Soluble: A noticeable amount dissolves, but some solid remains.

-

Insoluble: No visible dissolution of the solid.

-

Quantitative Determination via the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[13] It ensures that the solvent is fully saturated with the solute at a specific temperature.

Rationale for Method Selection: This method is chosen for its simplicity and reliability. By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated, representing the true thermodynamic solubility limit under the tested conditions.

Detailed Protocol:

-

Sample Preparation: Place an excess amount of this compound (e.g., 50 mg) into several screw-cap vials. The excess is critical to ensure equilibrium is reached from a state of saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 5.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 24 hours to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification

UV-Vis Spectroscopy:

-

Principle: If the compound has a distinct chromophore (the iodinated benzene ring), its concentration can be determined by measuring its absorbance at a specific wavelength (λ_max) and using the Beer-Lambert law.

-

Procedure:

-

Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λ_max to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted unknown sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: This is a more universal and often more sensitive method. The compound is separated from any potential impurities on a column, and its concentration is determined by the area of its corresponding peak.

-

Procedure:

-

Develop an appropriate HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water).

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted unknown sample and determine its concentration from the calibration curve.

-

Conclusion and Field Insights

For this compound, solubility is not a static property but a tunable parameter essential for its application in materials science. Our analysis indicates that nonpolar aliphatic and aromatic solvents, along with chlorinated hydrocarbons, are the most promising candidates for achieving high solubility. The long dodecyl chains are the dominant structural feature, making this molecule behave much like a waxy solid, favoring solvents that can effectively solvate these lipophilic moieties. For any process requiring high-purity, solution-based deposition—such as in the fabrication of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs)—a quantitative understanding of its solubility in the chosen solvent system is non-negotiable. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling researchers to move from theoretical prediction to practical application with confidence.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SlideShare. (2018). solubility experimental methods.pptx. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Gale, R. W., et al. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B, 126(28), 5465–5476.

-

National Center for Biotechnology Information. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]

- Dickhut, R. M., Armstrong, D. E., & Andren, A. W. (1990). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 9(7), 881-889.

- Hoerr, C. W., Reck, R. A., Corcoran, G. B., & Harwood, H. J. (1953). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Physical Chemistry, 57(4), 433–435.

- Google Patents. (n.d.). US2810769A - Production of long chain alkyl substituted aromatic hydrocarbons.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,4-双十二烷基-2,5-二碘苯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 162715-93-7 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.ws [chem.ws]

- 8. Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Didodecyl-2,5-diiodobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its melting and boiling points. This document is intended for an audience of researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of more complex molecules.

Introduction

This compound is a halogenated aromatic compound characterized by a central benzene ring substituted with two iodine atoms and two long-chain dodecyl groups.[1][2] Its molecular structure, featuring a rigid aromatic core and flexible aliphatic chains, imparts unique solubility and self-assembly properties, making it a valuable building block in materials science and organic synthesis. Notably, it serves as a key precursor in the synthesis of oligo(1,4-phenylene ethynylene)s, which are of interest for their potential applications in molecular electronics and polymer chemistry.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂I₂ | [1][2] |

| Molecular Weight | 666.54 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | ~70 °C (literature) | [1] |

| Boiling Point | Not available | |

| CAS Number | 162715-93-7 | [1][2] |

Melting Point

The melting point of this compound is reported to be approximately 70 °C.[1] This relatively moderate melting point for a molecule of its size is influenced by the two long dodecyl chains. These aliphatic chains introduce a degree of disorder in the solid state compared to a more compact, unsubstituted aromatic core, thus requiring less thermal energy to transition to the liquid phase.

Boiling Point

The boiling point of this compound is not readily found in the available literature. Due to its high molecular weight and the presence of the long alkyl chains, it is anticipated that this compound will have a very high boiling point, likely well above 300 °C at atmospheric pressure. It is also highly probable that the compound will decompose at or before its boiling point, a common characteristic of large organic molecules. Therefore, purification of this compound is typically achieved through methods other than distillation, such as recrystallization or column chromatography.

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the provided search results, the literature suggests that it can be prepared from 1,4-diiodobenzene.[3][4] A plausible synthetic route would involve a double Friedel-Crafts alkylation of 1,4-diiodobenzene with a suitable dodecylating agent.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Friedel-Crafts Acylation of 1,4-Diiodobenzene

-

Reaction Setup: To a stirred solution of 1,4-diiodobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Addition of Acylating Agent: Slowly add two equivalents of dodecanoyl chloride to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the crude diketone intermediate, 2,5-diiodo-1,4-bis(dodecanoyl)benzene.

Step 2: Reduction of the Diketone

The carbonyl groups of the diketone intermediate are then reduced to methylene groups to yield the final product. Two common methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.

-

Wolff-Kishner Reduction:

-

Reaction Setup: Treat the diketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol, in the presence of a strong base such as potassium hydroxide.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 180-200 °C) to facilitate the reduction and removal of nitrogen gas.

-

Workup: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether or hexane). Wash the organic extract, dry it, and remove the solvent to yield the crude product.

-

-

Clemmensen Reduction:

-

Reaction Setup: Reflux the diketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

-

Workup: After the reaction is complete, separate the organic layer. If the product is a solid, it may be isolated by filtration. Further extraction and purification may be necessary.

-

Step 3: Purification

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with a known melting point of approximately 70 °C. While its boiling point is not documented, it is presumed to be high, with a strong likelihood of decomposition before boiling. The synthesis of this compound can be achieved through a two-step process involving Friedel-Crafts acylation followed by reduction. The methodologies and data presented in this guide are intended to support researchers in the effective handling and application of this compound in their scientific endeavors.

References

Sources

spectroscopic data for 1,4-Didodecyl-2,5-diiodobenzene (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Didodecyl-2,5-diiodobenzene is a key synthetic intermediate, primarily utilized in the construction of advanced organic electronic materials, most notably oligo(1,4-phenylene ethynylene)s (OPEs). These OPEs, often referred to as "molecular wires," are of significant interest for their potential applications in nanoelectronics, optoelectronics, and sensor technology. The long dodecyl chains appended to the benzene core impart solubility, a critical property for the solution-phase processing of these rigid-rod polymers. Accurate and comprehensive spectroscopic characterization of this compound is paramount to ensure the purity of the monomer, which directly impacts the structural integrity and, consequently, the electronic properties of the resulting oligomers and polymers. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this essential building block, grounded in authoritative sources.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central benzene ring substituted with two iodine atoms at the 2 and 5 positions and two dodecyl chains at the 1 and 4 positions.

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₂I₂ | |

| Molecular Weight | 666.54 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 71-73 °C |

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound, based on the analysis of its synthesis as described in the scientific literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms in the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the two dodecyl chains.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.68 | s | 2H | Ar-H |

| ~2.81 | t | 4H | Ar-CH₂ -CH₂- |

| ~1.61 | m | 4H | Ar-CH₂-CH₂ - |

| ~1.26 | br s | 36H | -(CH₂ )₉-CH₃ |

| ~0.88 | t | 6H | -CH₂-CH₃ |

This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~146.1 | C -CH₂ (Aromatic) |

| ~141.2 | C -H (Aromatic) |

| ~101.4 | C -I (Aromatic) |

| ~40.1 | Ar-CH₂ - |

| ~31.9 | -CH₂ - (Aliphatic chain) |

| ~31.8 | -CH₂ - (Aliphatic chain) |

| ~29.7 | -CH₂ - (Aliphatic chain) |

| ~29.6 | -CH₂ - (Aliphatic chain) |

| ~29.5 | -CH₂ - (Aliphatic chain) |

| ~29.4 | -CH₂ - (Aliphatic chain) |

| ~29.3 | -CH₂ - (Aliphatic chain) |

| ~22.7 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H bonds of the aromatic ring and the aliphatic chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (aliphatic, CH₃) |

| ~2918 | Strong | C-H stretch (aliphatic, CH₂) |

| ~2849 | Strong | C-H stretch (aliphatic, CH₂) |

| ~1466 | Medium | C-H bend (aliphatic, CH₂) |

| ~880 | Medium | C-H out-of-plane bend (aromatic, 1,2,4,5-tetrasubstituted) |

This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) is typically used for precise mass determination.

| Ion | Calculated m/z |

| [M]⁺ | 666.2162 |

This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation used.

Synthesis of this compound

The synthesis of this compound is a crucial first step and is typically achieved through the iodination of 1,4-didodecylbenzene.[1]

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1,4-didodecylbenzene in a mixture of acetic acid and sulfuric acid, add iodine (I₂) and iodic acid (HIO₃).

-

Reaction Execution: Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent such as dichloromethane or ether.

-

Purification: Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

-

Final Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the pure this compound.[1]

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Detailed Protocols:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

-